(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a brominated indole moiety, a chlorinated phenyl group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and phenyl intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.
Substitution: Halogen atoms in the indole and phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit key enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial proteins, exerting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(3-bromo-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(3-iodo-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(3-chloro-2-methylphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2S/c1-10-15(22)3-2-4-17(10)25-19(27)14(18(26)24-20(25)28)7-11-9-23-16-6-5-12(21)8-13(11)16/h2-9,27H,1H3,(H,24,26,28)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMIQGWBPONKBA-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C(=O)NC2=S)C=C3C=NC4=C3C=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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